molecular formula C18H27N3O2 B269093 N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

货号 B269093
分子量: 317.4 g/mol
InChI 键: CBWOZEGFFZAGTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide, commonly known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic benefits in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

作用机制

BAY 43-9006 acts as a competitive inhibitor of several key kinases involved in cancer cell growth and proliferation. Specifically, this compound inhibits the activity of RAF kinase, which is a key mediator of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer cells. BAY 43-9006 also inhibits the activity of VEGFR-2, which is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels that supply nutrients to cancer cells. These effects are thought to be mediated by the inhibition of RAF kinase and VEGFR-2 activity.

实验室实验的优点和局限性

One of the main advantages of using BAY 43-9006 in lab experiments is its specificity for RAF kinase and VEGFR-2. This makes it a valuable tool for studying the role of these kinases in cancer cell growth and proliferation. However, one limitation of using BAY 43-9006 is its potential to affect other kinases or cellular pathways that are not directly targeted by this compound. Additionally, the use of BAY 43-9006 in lab experiments may not fully reflect the complex interactions between cancer cells and their microenvironment in vivo.

未来方向

There are several potential future directions for the study of BAY 43-9006 in cancer therapy. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and proliferation. Another area of focus is the development of more potent and selective inhibitors of RAF kinase and VEGFR-2 that may have fewer off-target effects. Additionally, the use of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy or radiation therapy, may enhance its therapeutic efficacy.

合成方法

The synthesis of BAY 43-9006 involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with sec-butylamine to form N-(sec-butyl)-4-aminobenzamide. This intermediate compound is then reacted with cyclohexyl isocyanate to form N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

科学研究应用

BAY 43-9006 has been extensively studied for its potential therapeutic benefits in cancer treatment. Specifically, this compound has been shown to inhibit the activity of several key kinases involved in cancer cell growth and proliferation, including RAF kinase and VEGFR-2. This makes BAY 43-9006 a promising candidate for the development of targeted cancer therapies.

属性

产品名称

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

分子式

C18H27N3O2

分子量

317.4 g/mol

IUPAC 名称

N-butan-2-yl-4-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-3-13(2)19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,19,22)(H2,20,21,23)

InChI 键

CBWOZEGFFZAGTM-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

规范 SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。